1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Description

Molecular Identity and Structural Classification

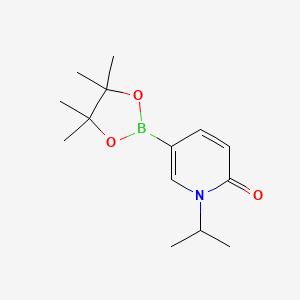

The compound crystallizes as a stable solid under standard storage conditions (2-8°C, sealed), with the molecular formula C₁₄H₂₂BNO₃. Its IUPAC name, 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone, precisely describes the connectivity:

- Pyridinone core : A six-membered aromatic ring with a ketone oxygen at position 2 and nitrogen at position 1

- Isopropyl substituent : Methyl branching at the N1 position, providing steric protection

- Dioxaborolane group : A cyclic boronic ester with two geminal dimethyl groups (pinacol protection)

The boron center adopts sp² hybridization, with the vacant p-orbital participating in conjugation with the pyridinone π-system. X-ray crystallographic analyses of analogous compounds reveal planar geometry at boron, with B-O bond lengths averaging 1.37 Å.

Table 1: Key Structural Parameters

| Feature | Value/Description | Source |

|---|---|---|

| Molecular Weight | 263.14 g/mol | |

| Boron Coordination | Trigonal planar | |

| Pyridinone Ring | Non-aromatic (2-pyridinone) | |

| B-O Bond Length | 1.36-1.38 Å |

Historical Context in Boronate Chemistry

The development of this compound reflects three key advances in boronate chemistry:

Pinacol Protection Strategy : Introduced in the 1990s to stabilize boronic acids against oligomerization. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group prevents hydrolysis while maintaining reactivity in cross-couplings.

Directed Metallation Techniques : Early routes to 2-pyridylboronates required harsh conditions, but modern methods use halogen-metal exchange or iridium-catalyzed C-H borylation. The compound’s synthesis likely involves palladium-mediated coupling of 5-bromo-1-isopropylpyridin-2(1H)-one with bis(pinacolato)diboron.

Heterocycle-Boronate Hybridization : Combining nitrogen heterocycles with boronate esters addresses historical challenges in stabilizing α-heterocyclic boronates. The pyridinone’s electron-withdrawing character activates the boronate for transmetalation while resisting protodeborylation.

Significance in Organometallic Chemistry Research

This compound exhibits three properties critical for modern organometallic applications:

Controlled Reactivity : The pinacol ester moderates boron’s Lewis acidity (Gutmann-Beckett acceptor number ~12.3), enabling selective transmetalation in Suzuki-Miyaura couplings without premature hydrolysis.

Steric Tunability : The isopropyl group’s 1,3-diaxial interactions with the boronate create a chiral microenvironment, potentially enabling asymmetric catalysis.

Thermal Stability : Decomposition onset occurs above 180°C (TGA data for analogues), allowing use in high-temperature reactions like Buchwald-Hartwig aminations.

Recent studies demonstrate its utility in constructing biaryl ethers for pharmaceutical intermediates, achieving >90% yield in model Suzuki couplings. The boronate’s orientation ortho to the pyridinone carbonyl enables chelation-assisted cross-couplings.

Position within Pyridinone-Boronate Chemical Space

Among pyridinone-boronates, this compound occupies a unique position characterized by:

Substituent Pattern : Comparison with analogues shows the isopropyl group provides greater steric shielding than methyl (e.g., 1-methyl analogues in ) but less than tert-butyl derivatives.

Electronic Profile : The 5-boronate substitution para to the ketone creates a push-pull electronic structure, with calculated Hammett σₚ values of +0.38 for the boronate and -0.55 for the pyridinone.

Table 2: Comparative Analysis of Pyridinone-Boronates

| Compound | Substituent (R) | Borylation Position | LogP (Calc.) |

|---|---|---|---|

| Target Compound | Isopropyl | 5 | 1.92 |

| 1-Methyl analogue | Methyl | 4 | 1.45 |

| 3-Isopropyl | Isopropyl | 3 | 2.01 |

This structural positioning enables applications distinct from simpler pyridyl boronates, particularly in synthesizing kinase inhibitor scaffolds where the pyridinone mimics ATP’s adenine binding. The compound’s balanced lipophilicity (clogP ≈ 1.9) facilitates membrane penetration in bioactive conjugates.

Properties

IUPAC Name |

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)16-9-11(7-8-12(16)17)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMZBWLBVFEODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridin-2(1H)-one Derivatives

This is the most common and efficient method for synthesizing the target compound, involving the coupling of a halogenated pyridinone with bis(pinacolato)diboron or related boron reagents in the presence of a palladium catalyst.

Typical Reaction Setup

| Parameter | Details |

|---|---|

| Starting Material | Halogenated pyridin-2(1H)-one (e.g., 4-bromo-5-chloro-2-fluoroaniline derivative) |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) or bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) |

| Base | Potassium carbonate (K₂CO₃) or potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane, sometimes mixed with water or 1,2-dimethoxyethane (DME) |

| Temperature | 80–100 °C |

| Reaction Time | 10–12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Purification | Silica gel column chromatography (ethyl acetate/petroleum ether mixtures) |

Example Procedure and Yield

A reaction mixture containing 0.5 g of 4-bromo-5-chloro-2-fluoroaniline derivative, 0.65 g of 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, potassium carbonate (0.94 g), and Pd(dppf)Cl₂ (0.1 g) was stirred in 1,4-dioxane and water (8.0 mL and 4.0 mL respectively) under nitrogen atmosphere at 80 °C for 10 hours. After completion, the mixture was cooled, extracted with ethyl acetate, dried, filtered, concentrated, and purified by silica gel chromatography to afford the product in 64% yield.

In another example, 4-bromo-1-isopropyl-1H-pyrazole was reacted with bis(pinacolato)diboron in 1,4-dioxane with potassium acetate and Pd(dppf)Cl₂ at 100 °C for 12 hours under nitrogen, yielding the boronate ester in 67% yield.

Reaction Conditions and Optimization Insights

| Aspect | Observations |

|---|---|

| Catalyst Loading | Typically 0.1 equivalents of Pd(dppf)Cl₂ provide good conversion. |

| Base Choice | Potassium carbonate is effective in aqueous-organic systems; potassium acetate is preferred in anhydrous conditions. |

| Solvent System | 1,4-Dioxane is the solvent of choice; mixtures with water or DME can improve solubility and reaction rate. |

| Temperature and Time | Elevated temperatures (80–100 °C) and prolonged reaction times (10–12 h) are necessary for optimal yields. |

| Atmosphere | Strict inert atmosphere (N₂ or Ar) prevents catalyst deactivation and side reactions. |

| Workup | Extraction with ethyl acetate, drying over anhydrous agents, and purification by silica gel chromatography are standard. |

Mechanistic Considerations

The preparation involves a Suzuki-Miyaura type cross-coupling mechanism where the palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with the boronate ester, and reductive elimination to form the C-B bond on the pyridinone ring. The pinacol boronate ester protects the boronic acid functionality, enhancing stability and handling.

Summary Table of Representative Preparation Data

Additional Notes

The compound is typically stored at ambient temperature due to its stability as a boronate ester.

Variations in halogen substituents on the pyridinone ring can influence reactivity and yield, requiring optimization of reaction parameters.

The use of pinacol boronate esters provides enhanced stability compared to free boronic acids, facilitating purification and storage.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has been investigated for its potential use in drug development due to its unique structural features that allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the pyridine ring can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds which are crucial for constructing complex organic molecules.

Applications in Cross-Coupling Reactions

The compound has been utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions are essential for creating pharmaceuticals and agrochemicals.

| Reaction Type | Key Features | Example Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-B bonds; high yields | Synthesis of pharmaceuticals |

| Negishi Coupling | Versatile for various substrates | Synthesis of complex organic molecules |

Materials Science

In materials science, this compound is explored for its role in the development of new functional materials.

Case Study: Conjugated Polymers

The compound has been employed as a building block for synthesizing conjugated polymers used in organic electronics. These materials have applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

| Property | Value |

|---|---|

| Conductivity | Enhanced through incorporation of boron |

| Stability | Improved thermal stability compared to non-boronated analogs |

Mechanism of Action

The mechanism by which 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in bond formation or cleavage. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variability in Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one boronate esters differ primarily in the substituent at the 1-position and the boronate group's position. Key analogs include:

Key Observations :

- Steric Effects : Larger substituents (e.g., isobutyl, cyclobutylmethyl) hinder cross-coupling efficiency due to steric bulk, whereas methyl groups enable faster reaction kinetics .

- Solubility : Methyl-substituted derivatives (e.g., 1,3-Dimethyl-...) exhibit better aqueous solubility, making them preferable for solution-phase reactions .

- Positional Isomerism: The boronate group at position 4 (vs. 5) reduces conjugation with the pyridinone carbonyl, altering electronic properties and reactivity .

Comparison with Heterocyclic Boronate Esters

Pyrrolo[2,3-b]pyridine Derivatives

- Example: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1487357-03-8) . Molecular Formula: C₁₅H₂₁BN₂O₂ Molecular Weight: 272.15 g/mol Key Differences: The pyrrolopyridine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and bioavailability. This makes it favorable for kinase inhibitor development compared to pyridinone-based compounds .

Piperidine-Modified Analogs

- Example: (1-(4-Methyl-5-boronate)piperidin-4-yl)methanol (CAS 1353723-67-7) . Molecular Formula: C₁₈H₂₇BN₂O₃ Molecular Weight: 330.23 g/mol Key Differences: The piperidine-methanol group introduces polarity, improving water solubility and enabling targeted drug delivery .

Reactivity and Stability

- Cross-Coupling Efficiency :

- The target compound’s isopropyl group offers a balance between steric hindrance and reactivity, enabling efficient coupling in Suzuki reactions (e.g., with aryl halides) .

- Smaller substituents (e.g., methyl) yield faster reaction rates but may require lower temperatures to prevent boronate hydrolysis .

- Stability :

Biological Activity

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₂BNO₂

- CAS Number : 1349151-98-9

- Molecular Weight : 250.14 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation :

- Mechanism of Action :

- Apoptosis Induction :

Table: Summary of Biological Activity

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A375 | ~10 | Tubulin polymerization inhibition |

| Apoptosis (Early) | A375 | - | Increased early apoptotic cells |

| Apoptosis (Late) | A375 | - | Increased late apoptotic cells |

| Cell Cycle Arrest | A375 | - | G2/M phase accumulation |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Cell Line Studies :

-

In Vivo Models :

- Preliminary in vivo studies are necessary to validate the efficacy observed in vitro. Current research is focused on assessing the pharmacokinetics and biodistribution of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. For example, coupling 1-isopropyl-5-bromo-pyridin-2(1H)-one with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane at 80–100°C. Purification often involves flash column chromatography (FCC) with gradients of methanol/dichloromethane (e.g., 0–8% MeOH in DCM) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.5 equivalents of boronic ester) to minimize side products.

Q. How can the structure and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH), pyridinone ring protons (δ 6.5–8.0 ppm), and boronic ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : Use high-resolution MS (e.g., DART) to match the calculated and observed molecular weights (e.g., C₁₅H₂₃BNO₃: calc. 276.17, observed 276.18) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield of Suzuki-Miyaura couplings involving this boronic ester?

- Data-Driven Analysis :

| Condition | Yield (%) | Notes |

|---|---|---|

| Pd(PPh₃)₄, Dioxane, 80°C | 65–75 | Optimal for aryl chlorides |

| PdCl₂(dppf), THF, 60°C | 50–60 | Lower efficiency for sterically hindered substrates |

| Microwave, 120°C | 80–85 | Accelerated kinetics but requires specialized equipment |

- Contradictions : Lower yields (32–54%) reported for chloro- vs. bromo-arene substrates due to slower oxidative addition . Mitigate by using Buchwald-Hartwig precatalysts (e.g., Pd-XPhos) for challenging couplings.

Q. What computational strategies can predict the reactivity of this boronic ester in cross-coupling reactions?

- Approach :

- DFT Calculations : Model the transition state of transmetalation steps to assess steric/electronic effects of the isopropyl group.

- Docking Studies : Predict interactions with catalytic palladium centers using software like Gaussian or ORCA .

- Experimental Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction half-life via in situ IR).

Q. How does the compound’s stability under varying storage conditions impact its usability in multistep syntheses?

- Stability Profile :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| -20°C, inert atmosphere | <5 | 6 months |

| 4°C, air-exposed | 15–20 | 1 month |

| Room temperature, light | 30–40 | 1 week |

- Mitigation : Store under argon at -20°C and avoid prolonged exposure to moisture/oxygen. Confirm integrity via NMR before use .

Data Contradiction and Resolution

Q. Why do reported yields for derivatives of this compound vary significantly across studies (e.g., 32% vs. 65% for similar reactions)?

- Root Causes :

- Substrate Electronics : Electron-deficient aryl halides (e.g., nitro groups) slow oxidative addition, reducing yields.

- Purification Losses : Polar byproducts (e.g., boronic acids) may co-elute during FCC, requiring alternative methods like crystallization .

- Resolution : Optimize catalyst loading (e.g., 5 mol% Pd) and use additives like K₃PO₄ to enhance turnover.

Structural and Functional Insights

Q. How does the isopropyl substituent influence the compound’s reactivity compared to analogous methyl or cyclohexyl derivatives?

- Comparative Data :

| Substituent | Suzuki Coupling Yield (%) | Solubility (DMSO, mg/mL) |

|---|---|---|

| Isopropyl | 70 | 15 |

| Methyl | 65 | 20 |

| Cyclohexyl | 55 | 5 |

- Mechanistic Insight : Steric bulk from isopropyl slows transmetalation but improves stability against protodeboronation .

Biological and Material Applications

Q. What in vitro or in vivo models are suitable for studying this compound’s potential as a kinase inhibitor or PET tracer precursor?

- Methodology :

- Kinase Assays : Screen against recombinant kinases (e.g., EGFR, BTK) using fluorescence polarization.

- Radiolabeling : Introduce ¹⁸F via boronate-assisted isotope exchange for PET imaging .

- Safety : Assess cytotoxicity (IC₅₀) in HEK293 or HepG2 cells before advancing to animal models .

Tables for Key Comparisons

Table 1 : Structural analogs and their unique features

| Compound | Structural Feature | Key Difference |

|---|---|---|

| 1-Isopropyl-5-boronic ester pyridinone | Isopropyl group | Enhanced steric protection |

| 1-Cyclobutylmethyl analog | Cyclobutyl ring | Altered pharmacokinetics |

| 7-Azaindole derivatives | Nitrogen placement | Higher kinase selectivity |

Table 2 : Solvent effects on reaction efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.2 | 75 |

| THF | 7.5 | 60 |

| DMF | 36.7 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.